Aloesin
Overview
Description
Aloesin is a bioactive compound found in the Aloe vera plant. It is an aromatic chromone, known for its various applications in the cosmetic and health food industries. This compound has garnered attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial activities .
Mechanism of Action
Target of Action
Aloesin, a chromone derivative isolated from the Aloe vera plant, primarily targets the enzyme tyrosinase . Tyrosinase plays a crucial role in the production of melanin, a pigment responsible for the color of our skin, hair, and eyes .
Mode of Action
This compound’s mechanism of action involves binding to the active site of tyrosinase, preventing the enzyme from catalyzing the conversion of tyrosine to melanin . This interaction at the molecular level disrupts the normal process of melanin production, leading to potential applications in skin lightening and the treatment of hyperpigmentation disorders .
Biochemical Pathways
This compound has been shown to promote wound healing by increasing cell migration via the phosphorylation of Cdc42 and Rak1, cytokines, and growth factors . These proteins play a key role in cell signaling pathways that regulate cell movement and proliferation, contributing to the healing process .
Result of Action
At the molecular and cellular level, this compound’s inhibition of tyrosinase leads to a decrease in melanin production, which can result in lighter skin pigmentation . In addition, this compound’s promotion of cell migration and proliferation can accelerate the wound healing process .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, Aloe vera gel, which contains this compound, has been shown to provide a barrier against moisture and gas exchange, conserving the firmness, color, and flavor of fruits and vegetables . This suggests that this compound might also exhibit stability and efficacy under a range of environmental conditions.
Biochemical Analysis
Biochemical Properties
Aloesin interacts with several enzymes, proteins, and other biomolecules. It is known to inhibit tyrosinase activity, an enzyme crucial for the production of melanin . This interaction disrupts the normal process of melanin production, which is why this compound is often used in skin-lightening products .
Cellular Effects
This compound has been shown to have various effects on different types of cells. For instance, it has been reported to suppress pigmentation by 34% in UV-irradiated regions of the skin . This compound also exerts anti-inflammatory effects and supports lipid and carbohydrate metabolism, helping to maintain normal sugar and cholesterol levels in the blood .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the active site of tyrosinase, preventing the enzyme from catalyzing the conversion of tyrosine to melanin . This interaction at the molecular level disrupts the normal process of melanin production, thereby exerting its skin-lightening effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, a linear improvement in extraction efficiency can be achieved by increasing the solid/liquid ratio up to 40 g/L . This suggests that this compound’s effects can change over time under certain conditions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, Aloe vera (containing this compound) at a dosage of 225 mg/kg exerted a radioprotective effect against salivary gland dysfunction in a rat model
Metabolic Pathways
This compound is involved in several metabolic pathways. It supports lipid and carbohydrate metabolism, helping to maintain normal sugar and cholesterol levels in the blood
Transport and Distribution
Given the widespread usage of Aloe products, it is surprising that limited information is available on the bioavailability and intestinal transport of Aloe phytochemicals, including this compound .
Subcellular Localization
Tools like LOCALIZER, a machine learning method for subcellular localization prediction in plant cells, could potentially be used to predict the subcellular localization of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aloesin can be extracted from the rind of Aloe vera leaves. The extraction process involves the use of green organic solvents such as ethanol, propylene glycol, and glycerol in aqueous mixtures. The optimal extraction conditions include a temperature range of 25–95°C, a solid/liquid ratio, and a specific solvent composition .
Industrial Production Methods: The industrial production of this compound involves the optimization of extraction conditions to maximize yield and profitability. The response surface methodology is often employed to determine the best processing conditions, including time, temperature, and solvent composition .
Chemical Reactions Analysis
Types of Reactions: Aloesin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include trichloroacetic acid and thiobarbituric acid. The reaction conditions often involve heating the mixture to specific temperatures to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. These products are often characterized by their enhanced bioactivity and potential therapeutic applications.
Scientific Research Applications
Aloesin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In the cosmetic industry, this compound is used for its skin-lightening properties and its ability to inhibit tyrosinase, an enzyme involved in melanin production . In medicine, this compound has shown potential in treating hyperpigmentation disorders and protecting against ultraviolet-induced skin damage . Additionally, this compound’s antioxidant and antimicrobial properties make it a valuable compound in the health food industry .
Comparison with Similar Compounds
Aloesin is often compared with other compounds found in Aloe vera, such as aloe-emodin, aloin, and emodin. . The table below highlights the similarities and differences between these compounds:
Compound | Bioactive Properties | Unique Applications |
---|---|---|
This compound | Antioxidant, Anti-inflammatory | Skin-lightening, Hyperpigmentation |
Aloe-emodin | Laxative, Anticancer | Cancer treatment |
Aloin | Laxative, Antimicrobial | Digestive health |
Emodin | Anticancer, Anti-inflammatory | Cancer treatment, Anti-inflammatory |
Properties
IUPAC Name |
7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O9/c1-7-3-10(22)14(19-17(26)16(25)15(24)12(6-20)28-19)18-13(7)11(23)5-9(27-18)4-8(2)21/h3,5,12,15-17,19-20,22,24-26H,4,6H2,1-2H3/t12-,15-,16+,17-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIKAXXIWJHWLY-ZIIYPAMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184877 | |
Record name | Aloesin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30861-27-9 | |
Record name | Aloesin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30861-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aloesin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030861279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aloesin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALOESIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y27M69Y8ES | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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